Acalabrutinib-D4

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Acalabrutinib-D4 is the validated internal standard of record for acalabrutinib pharmacokinetic studies, delivering IS-normalized matrix factors of 0.97–1.06 versus 0.89–1.11 for mismatched analogs. Engineered with four deuterium atoms on the pyridinyl ring, it ensures identical chromatographic co-elution, ionization efficiency, and extraction recovery to the parent analyte—eliminating the revalidation burden imposed by structurally divergent IS alternatives. Compliant with USFDA and ICH M10 bioanalytical guidelines, this standard supports simultaneous parent-metabolite quantification (LLOQ 5.045 ng/mL) in a single 2.5-minute run. Order now for robust, regulatory-grade TDM and preclinical-to-clinical translational studies.

Molecular Formula C26H23N7O2
Molecular Weight 469.5 g/mol
Cat. No. B11932273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcalabrutinib-D4
Molecular FormulaC26H23N7O2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
InChIInChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i3D,4D,8D,13D
InChIKeyWDENQIQQYWYTPO-FJSIYNKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acalabrutinib-D4 Technical Specifications and Analytical Grade for Bioanalytical Method Validation


Acalabrutinib-D4 (ACP-196-d4) is a stable deuterium-labeled analog of the second-generation Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, featuring four deuterium atoms incorporated at the pyridinyl ring . With a chemical purity of 99.50% and isotopic enrichment exceeding 98 atom % D , this compound is engineered exclusively as an internal standard (IS) for quantitative LC-MS/MS analysis of acalabrutinib and its active metabolites in biological matrices [1].

Why Acalabrutinib-D4 Cannot Be Substituted with Ibrutinib-d4 or Non-Deuterated Analogs in BTK Inhibitor Bioanalysis


In LC-MS/MS quantification of acalabrutinib, the internal standard must precisely mimic the analyte's chromatographic retention, ionization efficiency, and extraction recovery to correct for matrix effects and instrument variability [1]. While ibrutinib-d4 is employed for multi-BTK inhibitor panels, its structural divergence introduces differential matrix effects ranging from 89.3% to 111.0% across plasma lots [2], compared to Acalabrutinib-D4's tightly controlled IS-normalized matrix factors of 0.97–1.06 [3]. Non-deuterated structural analogs or mismatched stable isotopes fail to co-elute identically, compromising assay accuracy and precision in regulatory pharmacokinetic studies [1].

Quantitative Differentiation of Acalabrutinib-D4 Versus Ibrutinib-d4 and Non-Deuterated Analogs in LC-MS/MS Bioanalysis


Isotopic Purity and Labeling Specificity: 98 atom % D Pyridinyl-d4 Enables Unambiguous MRM Transitions

Acalabrutinib-D4 exhibits an isotopic purity of ≥98 atom % D with four deuterium atoms site-specifically incorporated at the pyridinyl ring . In contrast, Ibrutinib-d4—commonly employed as a surrogate IS in multi-BTK inhibitor assays—is structurally distinct and requires independent MRM transition optimization (m/z 445.5 → 142.5) [1]. Acalabrutinib-D4's MRM transition (m/z 470.1 → 376.1) is uniquely matched to acalabrutinib (m/z 466.1 → 372.1), ensuring no cross-interference between analyte and IS channels [2].

Bioanalytical method validation LC-MS/MS Stable isotope labeling

Matrix Effect Normalization: IS-Normalized Matrix Factors of 0.97–1.06 Across Diverse Plasma Lots

Using Acalabrutinib-D4 as the internal standard, IS-normalized matrix factors for acalabrutinib ranged from 0.97 to 1.06 when evaluated across eight lots of normal human plasma plus one lot each of lipemic and hemolysed plasma [1]. This tight range demonstrates effective correction of ion suppression/enhancement. In comparison, a multi-BTK inhibitor method employing Ibrutinib-d4 as a universal IS reported matrix effect variability from 89.3% to 111.0% across plasma samples [2].

Matrix effect Ion suppression Bioanalytical method validation

Cross-Interference: Zero Significant Cross-Talk Between Acalabrutinib-D4 and Analyte MRM Channels

Specificity experiments confirmed that Acalabrutinib-D4 does not interfere with the MRM channel of acalabrutinib (m/z 466.1 → 372.1), and acalabrutinib does not interfere with the IS channel (m/z 470.1 → 376.1) [1]. This absence of cross-interference is critical for accurate quantification at low ng/mL concentrations. In contrast, methods employing non-deuterated structural analogs such as prednisone as IS in HPLC-UV methods for acalabrutinib require distinct chromatographic retention times (5.96 min vs. 8.29 min) and lack the ionization normalization provided by co-eluting stable isotope-labeled IS [2].

Specificity MRM cross-talk Bioanalytical method validation

Chemical Purity: 99.50% HPLC Purity Ensures Minimal Impurity Interference in Trace-Level Quantification

Acalabrutinib-D4 from primary vendors is supplied with a certified chemical purity of 99.50% by HPLC . This high purity exceeds the typical ≥95% threshold for non-deuterated reference standards and directly minimizes the risk of impurity peaks interfering with low-abundance analyte detection at LLOQ (5.045 ng/mL) [1]. Comparable deuterated standards for other kinase inhibitors (e.g., ibrutinib-d4) are often specified at ≥98%, introducing a quantifiable margin of purity advantage.

Chemical purity HPLC Quality control

Primary Application Scenarios Where Acalabrutinib-D4 Demonstrates Quantifiable Analytical Superiority


Regulatory Pharmacokinetic Studies in Human Plasma Requiring FDA/ICH M10 Compliance

Acalabrutinib-D4 is the validated internal standard of record for acalabrutinib human pharmacokinetic studies. The Valluri et al. (2022) method achieved intra-day accuracy of 90.92–101.12% and precision (%CV) of 1.43–4.46% across the calibration range (5.045–1600 ng/mL) using this IS, fully compliant with USFDA and ICH M10 guidelines [1]. Substituting with Ibrutinib-d4 would require complete revalidation due to differential matrix effects (89.3–111.0% vs. 0.97–1.06 IS-normalized factors) [2].

Simultaneous Quantification of Acalabrutinib and Its Active Metabolite Acalabrutinib M27

The method employing Acalabrutinib-D4 as IS-1 and acalabrutinib M27 metabolite-D4 as IS-2 enables simultaneous, specific quantification of both parent drug and active metabolite in a single 2.5-minute chromatographic run [1]. The paired deuterated IS approach achieves LLOQ of 5.045 ng/mL for acalabrutinib and 5.093 ng/mL for the M27 metabolite, with no cross-interference between the four MRM transitions [1].

Clinical Therapeutic Drug Monitoring (TDM) of Acalabrutinib in B-Cell Malignancy Patients

For clinical laboratories implementing TDM for acalabrutinib, Acalabrutinib-D4 provides the analytical specificity required to distinguish acalabrutinib from co-administered BTK inhibitors (ibrutinib, zanubrutinib, orelabrutinib). The IS does not cross-react with MRM channels of other BTK inhibitors, whereas multi-analyte IS approaches using Ibrutinib-d4 cannot provide matched matrix effect correction for acalabrutinib due to structural dissimilarity [2].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

Acalabrutinib-D4 has been successfully applied in rat plasma pharmacokinetic studies, with the deuterated IS enabling robust quantification despite the high phospholipid content of rodent matrices [1]. The IS-normalized matrix factors (0.97–1.06) demonstrate that the deuterated analog adequately compensates for species-specific ion suppression, a critical requirement for translating preclinical PK data to human dosing projections.

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